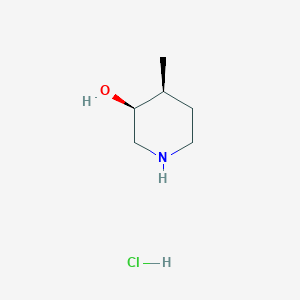![molecular formula C19H13N3 B3032196 2,3-Diphenylpyrido[2,3-b]pyrazine CAS No. 1232-99-1](/img/structure/B3032196.png)
2,3-Diphenylpyrido[2,3-b]pyrazine
Descripción general
Descripción
2,3-Diphenylpyrido[2,3-b]pyrazine is a heterocyclic compound . It has a pyrido[2,3-b]pyrazine core and is substituted at the 2 and 3 positions by phenyl groups .
Synthesis Analysis
The synthesis of 2,3-Diphenylpyrido[2,3-b]pyrazine involves condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds are used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Molecular Structure Analysis
The molecular formula of 2,3-Diphenylpyrido[2,3-b]pyrazine is C19H13N3 . Its average mass is 283.327 Da and its monoisotopic mass is 283.110962 Da .Chemical Reactions Analysis
The bromo-substituted quinoxalines and pyrido[2,3-b]pyrazines were synthesized by condensation reactions of aromatic 1,2-diamino and 1,2-diketone compounds . These compounds were used as common intermediates for post-condensation modification by Suzuki–Miyaura coupling reaction to form aryl-substituted quinoxalines and pyrido[2,3-b]pyrazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diphenylpyrido[2,3-b]pyrazine include a density of 1.2±0.1 g/cm3, boiling point of 423.6±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and enthalpy of vaporization of 65.2±3.0 kJ/mol . It also has a flash point of 185.8±20.3 °C and an index of refraction of 1.672 .Aplicaciones Científicas De Investigación
Biological Applications
a. Antiproliferative Activity: Studies have evaluated the antiproliferative activity of 2,3-Diphenylpyrido[2,3-b]pyrazine in A2058 melanoma cells. Its impact on cell growth inhibition and potential as an anticancer agent warrants further investigation .
b. Kinase Inhibition: Researchers have explored the kinase inhibition properties of this compound. Understanding its interactions with disease-relevant kinases could lead to novel therapeutic strategies .
c. Antioxidant Properties: Investigations into the antioxidant potential of 2,3-Diphenylpyrido[2,3-b]pyrazine have revealed promising results. Its ability to scavenge free radicals may have implications for oxidative stress-related diseases .
Material Science and Optoelectronics
a. Nonlinear Optical (NLO) Properties: This compound exhibits remarkable contributions toward NLO technological applications. Its high NLO response makes it relevant for optical devices and communication systems .
Electrochemical Sensing and DNA Interaction
a. DNA Sensing: Compounds derived from 2,3-Diphenylpyrido[2,3-b]pyrazine have been utilized for electrochemical sensing of DNA. Their interactions with DNA strands offer potential applications in biosensors and diagnostics .
Pharmacology and Drug Development
a. PI3K Isozyme Inhibition: The pyrido[2,3-b]pyrazine core has shown selective inhibition of PI3K isozymes. Researchers are exploring its potential as a drug candidate for treating various diseases .
Mecanismo De Acción
Target of Action
It is known that the compound has a high electron affinity due to the multiple sp2-hybridized nitrogen atoms in its π-conjugated backbone . This suggests that it may interact with electron-rich targets.
Mode of Action
The compound’s electron-deficient core, when connected with an appropriate electron-donor, can lead to intramolecular charge-transfer in the excited state . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3-Diphenylpyrido[2,3-b]pyrazine is currently unavailable
Direcciones Futuras
The high nonlinear optical (NLO) response of pyrido[2,3-b]pyrazine based heterocyclic compounds suggests they have remarkable contributions towards NLO technological applications . Additionally, these compounds have been utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . This suggests potential future directions in these areas.
Propiedades
IUPAC Name |
2,3-diphenylpyrido[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)22-19-16(21-17)12-7-13-20-19/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXWBRRSJYIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355821 | |
| Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196160 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Diphenylpyrido[2,3-b]pyrazine | |
CAS RN |
1232-99-1 | |
| Record name | 2,3-diphenylpyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5aS,8aS,9R)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3032113.png)








![1,3-Cyclohexanedione, 2-[2-(4-bromophenyl)-2-oxoethyl]-5-methyl-](/img/structure/B3032127.png)



